N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide inhibits the activity of NAE by covalently binding to the active site cysteine residue of the enzyme. This results in the inhibition of NEDD8 conjugation to CRLs, leading to the accumulation of CRL substrates and subsequent cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. Additionally, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has been shown to enhance the sensitivity of cancer cells to radiation therapy and other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide is its specificity for NAE, which makes it a useful tool for studying the role of NEDD8 conjugation in cancer cells. However, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results. Additionally, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has been shown to have poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide. One area of interest is the development of more potent and selective NAE inhibitors. Additionally, the combination of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide with other chemotherapeutic agents is being investigated as a potential treatment strategy for cancer. Finally, the role of NEDD8 conjugation in other cellular processes, such as DNA repair and immune regulation, is an area of active investigation.
Conclusion
In conclusion, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide is a small molecule inhibitor that has shown promising results in preclinical models of cancer. Its mechanism of action involves the inhibition of NAE, leading to the accumulation of CRL substrates and subsequent cell cycle arrest and apoptosis in cancer cells. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide is a promising tool for the study of the role of NEDD8 conjugation in cancer cells and may have potential therapeutic applications in the treatment of various types of cancer.
Synthesemethoden
The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide involves several steps. The starting material is 2-iodobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-aminophenyl)acetamide to form the amide intermediate. The final step involves the reaction of the amide intermediate with carbon disulfide and sodium hydride to form N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide.
Wissenschaftliche Forschungsanwendungen
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation is essential for the function of cullin-RING ligases (CRLs), which are involved in the regulation of cell cycle progression, DNA replication, and DNA repair. Inhibition of NAE by N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide leads to the accumulation of CRL substrates, which results in cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3O2S/c1-10(21)18-11-6-8-12(9-7-11)19-16(23)20-15(22)13-4-2-3-5-14(13)17/h2-9H,1H3,(H,18,21)(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFIWZMSXVGERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(acetylamino)phenyl]carbamothioyl}-2-iodobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.